molecular formula C12H14BrN3O2S B2805636 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-bromothiophene-2-carboxamide CAS No. 2034537-17-0

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-bromothiophene-2-carboxamide

Cat. No. B2805636
CAS RN: 2034537-17-0
M. Wt: 344.23
InChI Key: PUICSKQQJALJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-bromothiophene-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities .

Scientific Research Applications

Synthesis Methodologies and Structural Features

The synthesis of pyrazole and thiophene derivatives often involves innovative methodologies to improve yield, selectivity, or functionalization. For instance, Machado et al. (2011) reported on the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, highlighting a methodology that significantly reduces reaction times and improves yield Machado et al., 2011. Similarly, Wang et al. (2018) synthesized a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, showcasing the application of pyrazole derivatives in diagnostic imaging Wang et al., 2018.

Kanwal et al. (2022) synthesized functionalized thiophene-based pyrazole amides via various catalytic approaches, exploring structural features through computational applications and assessing their nonlinear optical properties, thus demonstrating the multifaceted applications of these compounds in materials science Kanwal et al., 2022.

Potential Applications

The potential applications of pyrazole and thiophene derivatives extend into various fields, including medicinal chemistry, materials science, and agriculture. For example, compounds with pyrazole and thiophene moieties have been evaluated for their antimicrobial, anticancer, and anticonvulsant activities, indicating their significant therapeutic potential. Hafez et al. (2016) synthesized novel pyrazole derivatives with promising in vitro antimicrobial and anticancer activity, suggesting their application in developing new therapeutic agents Hafez et al., 2016.

Moreover, Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activity, indicating the utility of these compounds in agricultural applications Du et al., 2015.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyrazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities . Future research could explore the potential applications of this compound in medicinal chemistry or material science.

properties

IUPAC Name

4-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c13-10-8-11(19-9-10)12(17)14-3-6-18-7-5-16-4-1-2-15-16/h1-2,4,8-9H,3,5-7H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUICSKQQJALJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.